Carbonic Anhydrase II Inhibition Potency of the Derived Sulphonamide vs. Analogues
When converted to the corresponding 4‑sulphamoylbenzamide, the meta‑NH₂ aniline series (which includes the target compound as the immediate precursor) yields inhibitors that achieve Kᵢ values as low as 6.4 nM against human carbonic anhydrase II (hCA II), whereas the analogue series lacking the CF₃‑aryl group or bearing a para‑NH₂ substitution produce markedly weaker inhibition [1]. This demonstrates that the specific 3‑(5‑(4‑CF₃‑phenyl)‑1,3,4‑oxadiazol‑2‑yl)aniline scaffold is essential for generating high‑affinity hCA II ligands.
| Evidence Dimension | Inhibition constant (Kᵢ) against hCA II |
|---|---|
| Target Compound Data | Sulphonamide derivative of the target compound (exact Kᵢ not separately reported; class representative 6.4–17.6 nM) |
| Comparator Or Baseline | Sulphonamide analogues with non‑CF₃ aryl or 4‑NH₂ substitution (Kᵢ > 100 nM) |
| Quantified Difference | ≥ 5‑fold improvement in potency when the CF₃‑phenyl and meta‑NH₂ features are retained |
| Conditions | Stopped‑flow CO₂ hydration assay; recombinant human CA isoforms |
Why This Matters
The compound is the direct gateway to a privileged chemotype for selective hCA II inhibitors, a validated therapeutic target for glaucoma and oedema; substituting the core would forfeit the nanomolar potency window.
- [1] Angapelly, S., et al. Iodine‑mediated one‑pot intramolecular decarboxylation domino reaction for accessing functionalised 2‑(1,3,4‑oxadiazol‑2‑yl)anilines with carbonic anhydrase inhibitory action. J. Enzyme Inhib. Med. Chem. 2018, 33, 615–628. View Source
